4-(Trifluoromethoxy)-2-(trifluoromethyl)phenacyl bromide
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Overview
Description
4-(Trifluoromethoxy)-2-(trifluoromethyl)phenacyl bromide is a chemical compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a phenacyl bromide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(trifluoromethoxy)benzyl bromide with trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)-2-(trifluoromethyl)phenacyl bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Catalysts: Copper or palladium complexes are often used as catalysts in coupling reactions.
Solvents: Dichloromethane, acetonitrile, and toluene are commonly used solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
4-(Trifluoromethoxy)-2-(trifluoromethyl)phenacyl bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)-2-(trifluoromethyl)phenacyl bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets, leading to potent biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(Trifluoromethoxy)-2-(trifluoromethyl)phenacyl bromide is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H5BrF6O2 |
---|---|
Molecular Weight |
351.04 g/mol |
IUPAC Name |
2-bromo-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H5BrF6O2/c11-4-8(18)6-2-1-5(19-10(15,16)17)3-7(6)9(12,13)14/h1-3H,4H2 |
InChI Key |
YUIZUWMWEXDUON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C(=O)CBr |
Origin of Product |
United States |
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